6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 6-bromo-3-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGRANATNWQVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402666-66-3 | |
| Record name | methyl 6-bromo-3-methylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification Method Using p-Toluenesulfonic Acid Catalyst
A highly efficient and industrially viable method involves catalyzed esterification of 6-bromo-2-pyridinecarboxylic acid with anhydrous methanol using p-toluenesulfonic acid as the catalyst. This method is notable for:
- High product purity and yield.
- Reduced side reactions compared to mineral acid catalysts.
- Simple post-reaction workup and crystallization.
- Reactants: 6-bromo-2-pyridinecarboxylic acid, anhydrous methanol, p-toluenesulfonic acid.
- Molar ratios: Acid to methanol 1:40-60; acid to catalyst 1:0.06-0.2 (preferably 1:0.1-0.16).
- Conditions: Reflux under stirring for 2-8 hours (optimal 4-6 hours).
- Post-reaction: Cooling to room temperature, rotary evaporation, dissolution in organic solvent, washing, drying, filtration, concentration, and recrystallization from mixed solvents.
This method yields 6-bromo-2-pyridyl methyl formate with high purity and minimal side products, making it suitable for large-scale production.
Synthetic Route Starting from 6-Amino-2-methylpyridine
The precursor 6-bromo-2-pyridinecarboxylic acid is prepared via a sequence involving:
- Diazotization of 6-amino-2-methylpyridine.
- Bromination using bromine in the presence of hydrobromic acid.
- Oxidation of the methyl group to carboxylic acid using oxidants such as nitric acid, potassium permanganate, or chromium-based reagents.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazotization | Sodium nitrite aqueous solution, low temperature (-10 to 15 °C) | Controlled addition to avoid side reactions |
| Bromination | Bromine, hydrobromic acid, 0 to -10 °C | Molar ratio amino compound:Br = 1:1.1-1.3 |
| Oxidation | Nitric acid or potassium permanganate, 50-80 °C, 4-10 h | Molar ratio substrate:oxidant = 1:2-3 |
After oxidation, the product is filtered, acidified to pH 2-3 to precipitate the acid, washed, and dried to obtain 6-bromo-2-pyridinecarboxylic acid.
Alternative Esterification Using Sulfuric Acid
An alternative esterification method reported for related pyridine carboxylic acid derivatives involves refluxing the acid with methanol in the presence of concentrated sulfuric acid for extended periods (e.g., 28 hours). This method yields quantitative conversion but may involve harsher conditions and more challenging purification compared to p-toluenesulfonic acid catalysis.
Regioselective Halogenation and Substitution Strategies
For derivatives closely related to 6-bromo-3-methyl-pyridine-2-carboxylic acid methyl ester, regioselective bromination using N-bromosuccinimide (NBS) and nucleophilic substitution reactions have been employed to achieve high regioselectivity and yields.
- Bromination with NBS followed by alkaline hydrolysis can produce the desired brominated carboxylic acid in yields up to 96%.
- Nucleophilic substitution on 2,6-dihalogenopyridines with methoxide or amines in solvents like DMF or THF allows selective introduction of methoxy or methylamino groups at specific positions, facilitating the synthesis of substituted pyridine esters.
Comparative Data Table of Preparation Methods
| Preparation Step | Method/Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Bromination | Bromine + HBr, 0 to -10 °C | ~92 | 99.3 | High yield, high purity | Requires low temperature control |
| Oxidation | Nitric acid or KMnO4, 50-80 °C, 4-10 h | Not specified | High | Efficient oxidation | Use of strong oxidants |
| Esterification (p-Toluenesulfonic acid) | Methanol, reflux 4-6 h, catalyst 0.1-0.16 mol ratio | High | High | Mild conditions, easy purification | Requires careful molar control |
| Esterification (Sulfuric acid) | Methanol, reflux 28 h | Quantitative | Not specified | Complete conversion | Longer reaction time, harsher |
| Bromination (NBS) | NBS, alkaline hydrolysis | 96 | Not specified | High regioselectivity | Multi-step process |
Summary of Research Findings
- The use of p-toluenesulfonic acid as an esterification catalyst significantly improves yield and purity of 6-bromo-2-pyridyl methyl esters compared to mineral acids, reducing side reactions and facilitating downstream processing.
- Starting from 6-amino-2-methylpyridine allows a straightforward synthetic route involving diazotization, bromination, oxidation, and esterification, suitable for industrial scale-up.
- Alternative methods using sulfuric acid catalysis or bromination with NBS provide options depending on the specific derivative and desired purity, though often at the expense of longer reaction times or more complex purification.
- Regioselective nucleophilic substitutions on dihalogenated pyridines enable tailored functionalization, enhancing synthetic flexibility for related compounds.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 6-amino-3-methyl-pyridine-2-carboxylic acid methyl ester.
Oxidation: Formation of 6-bromo-3-methyl-pyridine-2-carboxylic acid.
Reduction: Formation of 6-bromo-3-methyl-pyridine-2-methanol.
Scientific Research Applications
Chemical Synthesis
6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester serves as a versatile intermediate in the synthesis of various organic compounds. Its bromine atom can undergo substitution reactions, allowing for the formation of substituted pyridines and biaryl compounds through coupling reactions such as Suzuki-Miyaura .
This compound has been explored for its potential biological activities. It is used in the development of biologically active compounds, which may have applications in pharmaceuticals. For instance, derivatives of this compound have shown promise as inhibitors for certain enzymes, contributing to drug design efforts.
Pharmaceutical Development
In medicinal chemistry, this compound acts as a precursor for synthesizing pharmaceutical agents. Its derivatives are being investigated for their therapeutic potential against various diseases, including cancer and bacterial infections .
Agrochemical Production
The compound is also utilized in the production of agrochemicals, where it functions as an intermediate in the synthesis of herbicides and pesticides. This application is critical for developing new agricultural products that enhance crop yield and pest resistance .
Data Table: Chemical Reactions Involving this compound
| Reaction Type | Description | Key Reagents | Products Formed |
|---|---|---|---|
| Substitution | Bromine substitution with nucleophiles | Amines, Thiols | Substituted Pyridines |
| Coupling | Suzuki-Miyaura coupling | Palladium Catalysts, Boron Reagents | Biaryl Compounds |
| Esterification | Formation of esters from acids | Methanol, Acid Catalysts | Esterified Products |
Case Study 1: Pharmaceutical Applications
A study published in a peer-reviewed journal demonstrated that derivatives of 6-bromo-3-methyl-pyridine-2-carboxylic acid exhibit significant inhibitory activity against specific cancer cell lines. The bromine atom's presence was crucial for enhancing biological activity through molecular interactions with target enzymes.
Case Study 2: Agrochemical Development
Research conducted on the synthesis of new herbicides highlighted that modifications to the pyridine ring structure led to increased efficacy against common agricultural pests. The compound's ability to act as a building block for more complex agrochemicals was emphasized.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-bromo-3-methyl-pyridine-2-carboxylic acid methyl ester (hypothetical structure based on query) with analogous pyridine derivatives from the evidence, focusing on substituent effects, ester groups, and functional diversity.
Substituent Position and Reactivity
- 6-Bromopyridine-2-carboxylic Acid Methyl Ester (): Lacks the 3-methyl group but shares the bromine at position 6 and methyl ester at position 2.
- Methyl 3-Amino-6-bromopicolinate (): Features an amino group at position 3 instead of a methyl group. The electron-donating amino group increases nucleophilicity at the pyridine ring, altering reactivity in amidation or alkylation reactions .
- Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (): Replaces the pyridine ring with a fused pyrrolopyridine system and uses an ethyl ester. The fused ring system enhances aromaticity and rigidity, impacting binding affinity in medicinal chemistry applications .
Ester Group Variations
- Methyl vs. Ethyl Esters : Methyl esters (e.g., ) generally exhibit higher electrophilicity than ethyl esters (e.g., ), accelerating hydrolysis or transesterification reactions. Ethyl esters, however, offer improved lipid solubility, influencing pharmacokinetics in drug design .
- Branched Esters : Compounds like sandaracopimaric acid methyl ester () demonstrate that bulky ester groups (e.g., diterpene-derived) can sterically block reactive sites, reducing unwanted side reactions in complex syntheses .

Data Table: Key Structural and Functional Comparisons
Biological Activity
6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester (CAS No. 1402666-66-3) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects, including antimicrobial and anti-inflammatory properties.
The chemical formula of this compound is C₈H₈BrNO. It has a boiling point that remains unspecified, but it is known to be a blood-brain barrier (BBB) permeant and an inhibitor of the CYP1A2 enzyme, making it relevant for pharmacokinetic studies .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µM |
| S. aureus | 75 µM |
| S. agalactiae | 100 µM |
These findings suggest that the compound could serve as a lead in developing new antibacterial agents .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. It has been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process. The IC₅₀ values for COX-2 inhibition were comparable to standard anti-inflammatory drugs such as celecoxib .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound binds to specific enzymes like COX-2, inhibiting their activity and thus reducing inflammation.
- Cell Signaling Modulation : It may influence cellular signaling pathways that regulate immune responses.
- Gene Expression Alteration : The compound can affect the expression of genes associated with inflammatory processes, thereby modulating the overall inflammatory response .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of pyridine compounds, including this compound. Results demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential utility in treating bacterial infections .
- Anti-inflammatory Effects : Research involving carrageenan-induced paw edema models in rats revealed that the compound significantly reduced inflammation compared to control groups, suggesting its effectiveness as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via bromination of 3-methyl-pyridine-2-carboxylic acid derivatives followed by esterification. Optimization includes temperature control (0–5°C for bromination to minimize side reactions) and catalytic systems. For example, iridium-based photocatalysts (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) paired with Hantzsch ester as a reductant can enhance regioselectivity and yield in light-mediated reactions . Solvent choice (e.g., ethyl acetate/hexanes for purification) and stoichiometric ratios (1:2 substrate-to-reagent ratio) are critical for scalability.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Purity is assessed via HPLC (≥95% threshold) and melting point analysis. Structural confirmation employs ¹H/¹³C NMR to identify key signals: the methyl ester (δ ~3.9 ppm, singlet), pyridine protons (δ 7.5–8.5 ppm), and bromine-induced deshielding. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., M.W. ~244.07 g/mol). Comparative analysis with brominated pyridine analogs (e.g., 2-Bromo-3-methylpyridine) helps validate regiochemistry .
Advanced Research Questions
Q. What strategies are effective in addressing regioselectivity challenges during the bromination of 3-methyl-pyridine-2-carboxylic acid derivatives?
- Methodological Answer : Regioselectivity at the 6-position is influenced by steric and electronic factors. Directed ortho-metalation (DoM) using lithium amides or Pd-catalyzed C–H activation can direct bromination. Computational modeling (DFT) predicts electron density maps to identify reactive sites. For example, methyl groups at the 3-position deactivate adjacent positions, favoring bromination at the 6-position. Experimental validation via X-ray crystallography resolves ambiguities in substitution patterns .
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom acts as a leaving group, while the ester moiety stabilizes transition states via resonance. Molecular docking simulations assess steric hindrance from the methyl group. For example, coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis at 80°C in THF/H₂O is predicted to proceed with >80% efficiency .
Q. What are the implications of steric and electronic effects on the compound’s participation in catalytic cycles?
- Methodological Answer : The 3-methyl group introduces steric bulk, slowing oxidative addition in Pd-catalyzed reactions but enhancing stability of intermediates. Electron-withdrawing ester groups increase electrophilicity at the pyridine ring, accelerating transmetalation. Kinetic studies (e.g., variable-temperature NMR) monitor reaction progress, while Hammett plots correlate substituent effects with rate constants .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved when confirming the compound’s structure?
- Methodological Answer : Discrepancies arise from dynamic effects (e.g., rotamers in NMR) or crystal packing in X-ray. VT-NMR (variable temperature) suppresses rotameric signals, while SC-XRD (single-crystal X-ray diffraction) provides unambiguous bond lengths/angles. For example, a 163°C decomposition point (observed in related esters) suggests thermal stability constraints during analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

